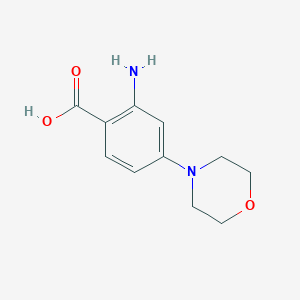

2-Amino-4-morpholinobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRWQMUAQBUSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591075 | |

| Record name | 2-Amino-4-(morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404010-74-8 | |

| Record name | 2-Amino-4-(morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-4-morpholinobenzoic acid as a chemical building block

An In-Depth Technical Guide to 2-Amino-4-morpholinobenzoic Acid as a Chemical Building Block

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the vast arsenal of available scaffolds, this compound has emerged as a particularly valuable and versatile intermediate.[1] Its structure, which marries the privileged anthranilic acid core with a morpholine moiety, offers a unique combination of reactive handles and desirable pharmacokinetic attributes. The presence of an amino group, a carboxylic acid, and an electron-rich aromatic system provides multiple points for chemical modification, while the morpholine ring is a well-established pharmacophore known to enhance aqueous solubility and metabolic stability.[1][2]

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of this compound, from its fundamental physicochemical properties and synthesis to its core applications in the construction of complex, biologically active molecules. The narrative emphasizes the causality behind experimental choices, offering field-proven insights to empower the rational design of next-generation pharmaceuticals.

Part 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a building block's intrinsic properties is the foundation for its effective utilization. This compound's reactivity and handling characteristics are dictated by its unique molecular architecture.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 404010-74-8 | [3][4] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [4] |

| Molecular Weight | 222.24 g/mol | [4] |

| Appearance | White to yellow or grey solid | [3] |

| IUPAC Name | 2-amino-4-morpholin-4-ylbenzoic acid | [1][3] |

| Synonyms | This compound | [1][3] |

Structural Insights for Synthesis

The molecule's utility stems from the interplay of its three key components:

-

The Anthranilic Acid Core : As an ortho-aminobenzoic acid, this scaffold is a classic precursor for the synthesis of various fused heterocyclic systems, most notably quinazolines and quinazolinones, which are prominent in many kinase inhibitors.[5][6]

-

The Nucleophilic Amino Group : The primary aromatic amine at the 2-position is a potent nucleophile, readily participating in acylation, sulfonylation, and alkylation reactions. Its position ortho to the carboxylic acid is critical for cyclization reactions.

-

The Carboxylic Acid Group : This functional group is a versatile handle for forming amide bonds, esters, and other derivatives. Amide coupling is a cornerstone of medicinal chemistry, used to append different fragments to the core structure.

-

The Morpholine Moiety : Attached at the 4-position, the morpholine ring serves two primary purposes. Electronically, its nitrogen atom acts as an electron-donating group, activating the aromatic ring towards certain reactions. Pharmacokinetically, it is a proven strategy to disrupt planarity, increase polarity, and improve aqueous solubility and metabolic stability of a drug candidate, often leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2]

Part 2: Synthesis of this compound

While commercially available, understanding the synthesis of the title compound provides insight into its chemistry and potential impurities. A common and logical approach involves a two-step sequence starting from a halogenated nitrobenzoic acid.

Proposed Synthetic Workflow

The synthesis hinges on two robust and well-documented reaction types: Nucleophilic Aromatic Substitution (SNAr) and nitro group reduction.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Morpholino-4-nitrobenzoic acid (SNAr Reaction)

-

Rationale: The reaction proceeds via an SNAr mechanism. A starting material like 2-fluoro-4-nitrobenzoic acid is chosen because the fluorine atom is an excellent leaving group, and the aromatic ring is strongly activated towards nucleophilic attack by the electron-withdrawing nitro group. A non-nucleophilic base is used to neutralize the H-F formed during the reaction.

-

Procedure:

-

To a solution of 2-fluoro-4-nitrobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO, 5-10 mL/g), add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.5 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

After completion, cool the mixture to room temperature and pour it into ice-water (10x the volume of DMSO).

-

Acidify the aqueous solution with 2N HCl to a pH of ~3-4.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield 2-morpholino-4-nitrobenzoic acid.

-

Step 2: Synthesis of this compound (Nitro Reduction)

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is a standard, highly effective catalyst. The reaction is typically carried out under a positive pressure of hydrogen gas.

-

Procedure:

-

Charge a hydrogenation vessel with 2-morpholino-4-nitrobenzoic acid (1.0 eq) and a solvent such as ethanol or methanol.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).

-

Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically 50 psi).

-

Stir the mixture vigorously at room temperature for 6-12 hours or until hydrogen uptake ceases.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

-

Part 3: Core Synthetic Applications in Medicinal Chemistry

The true value of this compound lies in its utility to construct more complex molecular architectures. Its bifunctional nature allows for selective and sequential reactions.

A. Derivatization via Amide Bond Formation

This is one of the most common applications, leveraging the carboxylic acid moiety to connect to various amine-containing fragments.

Caption: General workflow for amide bond formation.

-

Rationale: Peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) activate the carboxylic acid, facilitating nucleophilic attack by the amine. A hindered base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed without interfering with the primary amine.

-

General Protocol for Amide Coupling:

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.

-

Add HOBt (1.2 eq) and EDC (1.2 eq) and stir the mixture at 0 °C for 20 minutes to pre-activate the acid.

-

Add the desired primary or secondary amine (1.1 eq) followed by DIPEA (2.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

B. Synthesis of Fused Heterocyclic Scaffolds: Quinazolinones

The ortho-amino-carboxy arrangement is ideal for constructing quinazolinone and quinazoline cores, which are central to numerous FDA-approved kinase inhibitors.[6]

Caption: Cyclization to form a quinazolinone core.

-

Rationale: Heating an anthranilic acid with formic acid or a derivative like formamide or an orthoester leads to an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the fused heterocyclic ring system.

-

General Protocol for Quinazolinone Formation:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) with an excess of formamide (10-20 eq).

-

Heat the mixture to 150-160 °C and maintain for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into cold water, and collect the resulting precipitate by filtration.

-

Wash the solid with water and dry to yield the crude quinazolinone product, which can be purified by recrystallization from a suitable solvent like ethanol.

-

Part 4: Therapeutic Potential of Derivatives

The derivatives of this compound have shown promise across multiple therapeutic areas, underscoring its importance as a versatile scaffold.

Table 2: Therapeutic Applications of Aminobenzoic Acid Scaffolds

| Therapeutic Area | Target Class/Mechanism | Rationale & Example | Reference(s) |

| Oncology | Protein Kinase Inhibitors | The 2-aminobenzoic acid core is a key feature of many kinase inhibitors. The morpholine can provide crucial interactions in the kinase binding pocket and improve drug-like properties. | [5][6][7] |

| Neurodegenerative Disease | Acetylcholinesterase (AChE) Inhibitors | Derivatives of aminobenzoic acids have been investigated as potential inhibitors of AChE, a key target in the treatment of Alzheimer's disease. | [1][8] |

| Infectious Diseases | Antifolates | As an analog of para-aminobenzoic acid (PABA), this scaffold can be used to design inhibitors of dihydropteroate synthase, an essential enzyme in the folate synthesis pathway of many microorganisms. | [1][9] |

| Inflammation | Anti-inflammatory Agents | Various derivatives of 2-amino benzoic acid have been synthesized and shown to possess potent anti-inflammatory and analgesic properties. | [10] |

Conclusion

This compound is a powerful and enabling building block for modern drug discovery. Its value extends beyond its individual functional groups to the synergistic combination of a reactive and versatile anthranilic acid core with the pharmacokinetically favorable morpholine moiety. By providing multiple handles for synthetic diversification and a proven scaffold for constructing high-value heterocyclic systems, it allows medicinal chemists to efficiently explore chemical space and engineer molecules with tailored biological activities and improved therapeutic profiles. A deep understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the development of innovative medicines.

References

-

This compound | CAS 404010-74-8. AMERICAN ELEMENTS. [Link]

-

This compound, 95% Purity, C11H14N2O3, 1 gram. LabAlley. [Link]

- 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.

-

Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health (NIH). [Link]

-

List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. calpaclab.com [calpaclab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Exploring the Pharmacophore of 2-Amino-4-morpholinobenzoic Acid Derivatives as Novel Therapeutic Agents

Abstract

The 2-amino-4-morpholinobenzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as antiproliferative agents through mechanisms such as the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2] A deep understanding of the key molecular features responsible for this biological activity—the pharmacophore—is critical for the rational design of next-generation therapeutics with enhanced potency and selectivity. This technical guide provides a comprehensive framework for researchers and drug development professionals to elucidate, validate, and utilize the pharmacophore of this important molecular class. We will detail a systematic approach that integrates computational modeling with experimental validation, ensuring a robust and self-validating pathway for lead discovery and optimization.

Introduction: The Therapeutic Potential of the this compound Scaffold

The dysregulation of cellular signaling pathways is a hallmark of many diseases, including cancer. One such pathway involves choline phospholipid metabolism, which has been implicated in tumorigenesis and progression.[2] The enzyme phosphatidylcholine-specific phospholipase C (PC-PLC) is a key player in this process, and its overexpression has been linked to various cancers.[1] Consequently, inhibitors of PC-PLC are of significant interest as potential anticancer therapeutics.

The this compound core represents a promising scaffold for the development of such inhibitors. This structure combines several key chemical features: a central aromatic ring, an amino group, a carboxylic acid (or a derivative like a hydroxamic acid), and a morpholine ring.[1][2] These features provide a rich three-dimensional arrangement of hydrogen bond donors, acceptors, hydrophobic regions, and potential ionic interaction points, making it an ideal candidate for pharmacophore modeling. By identifying the essential spatial arrangement of these features, we can accelerate the discovery of novel compounds that can effectively interact with the biological target and elicit a therapeutic response.[3][4]

This guide will outline a comprehensive workflow for dissecting the pharmacophore of this scaffold, from initial hypothesis generation using computational methods to rigorous experimental validation.

Fundamentals of Pharmacophore Modeling: A Dual-Pronged Approach

A pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response."[3] In essence, it is a three-dimensional abstract representation of the key features a molecule must possess to be biologically active. There are two primary approaches to generating a pharmacophore model, the choice of which depends on the available information about the biological target.[5][6]

-

Ligand-Based Pharmacophore Modeling: This approach is utilized when the three-dimensional structure of the target protein is unknown.[6] It relies on a set of known active compounds to identify the common chemical features that are essential for their biological activity. By aligning these active molecules, a common feature pharmacophore model can be generated.[5]

-

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, this method can be employed.[3][6] The model is built by identifying the key interaction points between the protein and a bound ligand within the active site.[5] This provides a more direct understanding of the features required for binding.

For a robust investigation of the this compound pharmacophore, a combination of both approaches is recommended, where possible.

A Systematic Workflow for Pharmacophore Elucidation

We propose a multi-step, iterative process to define and validate the pharmacophore for this compound derivatives. This workflow is designed to be self-validating at each critical stage.

Diagram: Overall Pharmacophore Discovery Workflow

Caption: A comprehensive workflow for pharmacophore discovery and validation.

Phase 1: Pharmacophore Hypothesis Generation

Protocol: Ligand-Based Model Generation

-

Data Set Preparation:

-

Compile a structurally diverse set of known active this compound derivatives with their corresponding biological activity data (e.g., IC₅₀ values).[7]

-

Create a "training set" of the most active compounds.

-

Create a "test set" of compounds with varied activity to validate the model later.[8]

-

Include a set of known inactive compounds to ensure the model can discriminate between active and inactive molecules.[7]

-

-

Conformational Analysis:

-

For each molecule in the training set, generate a diverse set of low-energy conformations to represent its flexibility in solution.

-

-

Feature Identification and Mapping:

-

Identify key pharmacophoric features for each conformation. For the this compound scaffold, these would likely include:

-

Hydrogen Bond Acceptor (HBA)

-

Hydrogen Bond Donor (HBD)

-

Aromatic Ring (AR)

-

Hydrophobic (HY)

-

Positive/Negative Ionizable

-

-

-

Model Generation:

-

Hypothesis Scoring and Selection:

-

Rank the generated models based on their ability to map the most active compounds while excluding inactive ones.

-

Diagram: Hypothetical Pharmacophore for this compound

Caption: A hypothetical 3D pharmacophore model illustrating key features.

Phase 2: Computational Validation and Virtual Screening

Protocol: Pharmacophore Model Validation

-

Test Set Validation:

-

Screen the previously created test set of compounds against the generated pharmacophore models. A good model should accurately predict the activity of these compounds.[8]

-

-

Decoy Set Validation:

-

Create a decoy set, which is a large collection of drug-like molecules with different structures but similar physical properties to the active compounds.

-

Screen the decoy set against the pharmacophore model. A robust model will have a low hit rate for these decoy molecules, demonstrating its specificity.[8]

-

-

Statistical Validation:

-

Employ methods like Receiver Operating Characteristic (ROC) curve analysis to quantify the model's ability to distinguish between active and inactive compounds.[3]

-

Protocol: Virtual Screening

-

Database Selection:

-

Choose large compound libraries for screening, such as ZINC, ChemBridge, or internal corporate databases.

-

-

Pharmacophore-Based Screening:

-

Use the validated pharmacophore model as a 3D query to search the selected databases.[7] This will identify molecules that fit the required pharmacophoric features.

-

-

Hit Filtering and ADMET Prediction:

-

Filter the initial hits based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to prioritize compounds with favorable pharmacokinetic profiles.[8]

-

-

Molecular Docking:

-

If a structure of the target protein is available, perform molecular docking studies on the filtered hits to predict their binding orientation and affinity within the active site.[10] This adds another layer of validation and helps in prioritizing candidates for experimental testing.

-

Phase 3: Experimental Validation and Optimization

Protocol: In Vitro Biological Evaluation

-

Hit Acquisition:

-

Purchase or synthesize the most promising candidate compounds identified through virtual screening.

-

-

Binding Assays:

-

Perform in vitro binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to confirm direct interaction with the target protein and determine binding affinity (K_D).

-

-

Functional Assays:

-

Conduct functional assays to measure the biological activity of the compounds, such as enzyme inhibition assays (to determine IC₅₀ or K_i) or cell-based assays to assess their antiproliferative effects.[1]

-

Data Summary: Hypothetical Screening Results

| Compound ID | Pharmacophore Fit Score | Predicted Binding Affinity (kcal/mol) | Experimental IC₅₀ (µM) |

| Hit-001 | 0.95 | -9.2 | 0.5 |

| Hit-002 | 0.91 | -8.8 | 1.2 |

| Hit-003 | 0.88 | -8.5 | 5.8 |

| Decoy-101 | 0.65 | -6.1 | >100 |

Structure-Activity Relationship (SAR) Analysis:

The results from the biological assays will provide crucial data for establishing a structure-activity relationship.[7] By comparing the activity of the hits, one can refine the pharmacophore model and guide the next round of lead optimization. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted strategy for exploring the pharmacophore of this compound derivatives. By combining ligand- and structure-based computational approaches with rigorous experimental validation, researchers can efficiently navigate the chemical space to identify novel and potent therapeutic agents. The validated pharmacophore model serves not only as a tool for virtual screening but also as a foundational blueprint for the rational design and optimization of future drug candidates. The continued application of these principles will undoubtedly accelerate the translation of this promising chemical scaffold into clinically valuable therapeutics.

References

-

DergiPark. (2021-06-25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Retrieved from [Link]

-

A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software. (n.d.). Retrieved from [Link]

-

Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025-05-15). Retrieved from [Link]

-

Drug Design by Pharmacophore and Virtual Screening Approach. (2022-05-23). National Institutes of Health. Retrieved from [Link]

-

Pharmacophore modeling and docking techniques. (n.d.). Slideshare. Retrieved from [Link]

-

Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

-

Pharmacophore modeling, its applications, and experimental validation... (n.d.). ResearchGate. Retrieved from [Link]

-

Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (n.d.). MDPI. Retrieved from [Link]

-

Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

-

Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacophore modeling and docking techniques | PPTX [slideshare.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Amino-4-morpholinobenzoic Acid Derivatives: A Detailed Guide for Medicinal Chemistry

Introduction: The Significance of the 2-Amino-4-morpholinobenzoic Acid Scaffold

In the landscape of modern drug discovery, the this compound scaffold has emerged as a privileged structure, serving as a versatile building block for a diverse array of biologically active molecules.[1] Its inherent structural features—a reactive aminobenzoic acid core coupled with a morpholine moiety—offer a unique combination of properties that are highly desirable in medicinal chemistry. The morpholine ring is a common pharmacophore known to enhance aqueous solubility and metabolic stability, crucial parameters for optimizing the pharmacokinetic profile of drug candidates.[2] Derivatives of aminobenzoic acid are integral to the synthesis of compounds with a wide range of therapeutic applications, including potent anti-inflammatory, analgesic, and anticancer agents.[3][4]

This technical guide provides a comprehensive, in-depth protocol for the synthesis of this compound and its derivatives, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations behind the synthetic pathway, offer detailed, step-by-step experimental procedures, and discuss the critical aspects of characterization and potential applications.

Strategic Approach to Synthesis: A Two-Step Pathway

The most logical and efficient synthetic route to this compound commences with a readily available starting material, 4-chloro-2-nitrobenzoic acid. This strategy involves two key transformations: a palladium-catalyzed Buchwald-Hartwig amination to introduce the morpholine group, followed by the selective reduction of the nitro group to the desired amine.

This pathway is advantageous as it utilizes well-established and robust reactions, allowing for high yields and purity. The choice of a nitro-substituted precursor is deliberate; the nitro group is a strong electron-withdrawing group, which facilitates the initial nucleophilic aromatic substitution. Subsequently, the nitro group can be selectively reduced to an amine under conditions that are compatible with the other functional groups in the molecule.

Caption: Overall synthetic workflow.

Part 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[5] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine, a transformation that is often challenging to achieve through traditional methods.[5]

Mechanism in Brief: The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. The Pd(0) catalyst first undergoes oxidative addition to the aryl halide (4-chloro-2-nitrobenzoic acid). The resulting Pd(II) complex then coordinates with the amine (morpholine). In the presence of a base, the amine is deprotonated to form an amido complex. Finally, reductive elimination from this complex yields the desired arylamine product (2-nitro-4-morpholinobenzoic acid) and regenerates the Pd(0) catalyst.

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Synthesis of 2-Nitro-4-morpholinobenzoic acid

Materials:

-

4-Chloro-2-nitrobenzoic acid

-

Morpholine

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)2]

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Inert Atmosphere: To a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(dba)2 (1.5 mol%) and XPhos (3.0 mol%). Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (2.0 equivalents) and anhydrous toluene. Stir the mixture at room temperature for 10 minutes.

-

Substrate Addition: Add 4-chloro-2-nitrobenzoic acid (1.0 equivalent) and morpholine (1.5 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-nitro-4-morpholinobenzoic acid.

| Parameter | Value |

| Catalyst Loading | 1.5 mol% Pd(dba)2 |

| Ligand Loading | 3.0 mol% XPhos |

| Base | 2.0 equiv. NaOtBu |

| Solvent | Toluene |

| Temperature | Reflux (~110 °C) |

| Typical Yield | 85-95% |

Part 2: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group of 2-nitro-4-morpholinobenzoic acid to the corresponding amine. Several methods are available for this transformation, with catalytic hydrogenation being one of the most common and cleanest.[6]

Causality in Method Selection: Catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred due to its high efficiency, selectivity, and the fact that the byproducts are typically water and the consumed hydrogen gas, making for a straightforward work-up.[5] Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl2) in hydrochloric acid is also effective, particularly when hydrogenation equipment is not available.[6]

Experimental Protocol: Synthesis of this compound

Method A: Catalytic Hydrogenation

Materials:

-

2-Nitro-4-morpholinobenzoic acid

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 2-nitro-4-morpholinobenzoic acid (1.0 equivalent) in methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10% by weight of the starting material) to the solution.

-

Hydrogenation: Secure the vessel to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with hydrogen gas and then pressurize to 30-50 psi.

-

Reaction: Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 2-4 hours).

-

Filtration: Carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent.

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent use, but can be recrystallized if necessary.

| Parameter | Value |

| Catalyst | 10% Pd/C |

| Solvent | Methanol or Ethanol |

| Hydrogen Pressure | 30-50 psi |

| Temperature | Room Temperature |

| Typical Yield | >95% |

Method B: Chemical Reduction with Tin(II) Chloride

Materials:

-

2-Nitro-4-morpholinobenzoic acid

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve 2-nitro-4-morpholinobenzoic acid (1.0 equivalent) in ethanol in a round-bottom flask.

-

Reagent Addition: In a separate flask, dissolve tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid. Add this solution to the solution of the nitro compound.

-

Reaction: Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

-

Neutralization: After completion, cool the reaction mixture in an ice bath and carefully neutralize with a concentrated NaOH solution until the pH is basic. This will precipitate tin salts.

-

Filtration: Filter the mixture to remove the tin salts and wash the solid with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentration: Concentrate the organic layer under reduced pressure to obtain this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the morpholine protons, and the amine and carboxylic acid protons. The disappearance of the nitro group and the appearance of the amino group will cause a significant upfield shift of the aromatic protons.

-

¹³C NMR Spectroscopy: The carbon NMR will show the expected number of signals corresponding to the different carbon environments in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹), and the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).[7]

Applications in Drug Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of derivatives with potential therapeutic applications. The amino and carboxylic acid functional groups provide convenient handles for further chemical modifications, such as amide bond formation, esterification, and N-alkylation. These modifications allow for the exploration of the structure-activity relationship (SAR) and the fine-tuning of the pharmacological properties of the resulting compounds.

Derivatives of this scaffold have been investigated as:

-

Kinase Inhibitors: The 4-aminoquinazoline core, which can be synthesized from 2-aminobenzoic acid derivatives, is a well-known pharmacophore in many approved anticancer drugs that target kinases.[4]

-

Anti-inflammatory Agents: The anthranilic acid moiety is a key structural feature in several non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Antimicrobial Agents: Para-aminobenzoic acid (PABA) and its analogs are known to interfere with folate synthesis in bacteria, leading to antimicrobial activity.[1]

Conclusion

This guide has outlined a robust and efficient synthetic protocol for the preparation of this compound derivatives. By employing a strategic two-step approach involving a Buchwald-Hartwig amination and a subsequent nitro group reduction, researchers can readily access this valuable scaffold for applications in medicinal chemistry and drug discovery. The detailed experimental procedures and the discussion of the underlying chemical principles provide a solid foundation for the successful synthesis and further derivatization of this important class of compounds.

References

- Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalton Transactions, (44), 5275–5283.

- Stolar, T., & Užarević, K. (2020).

- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020).

- Yamada, K., et al. (2019). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Scientific Reports, 9(1), 1-9.

- US Patent US3882171A, "Hydrogenation of nitrobenzoic acids," issued 1975-05-06.

- US Patent US2344244A, "Catalytic hydrogenation of nitro compounds," issued 1944-03-14.

- Jagadeesh, R. V., et al. (2017). Hydrogenation of nitro-heterocycles and aliphatic nitro compounds catalyzed cobalt-terephthalic acid MOF@C-800-catalyst.

- Ananikov, V. P., et al. (2017). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Catalysis Science & Technology, 7(21), 5037-5049.

- Smith, J. A. (2023). Spectroscopy Data for Undergraduate Teaching.

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

- Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291.

- Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-746, 735-744.

- Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.

- CN Patent CN108864380A, "Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid," issued 2018-11-20.

- Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St.

- Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S2), 1033-1048.

-

Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

- US Patent US2458214A, "Hydrogenation of nitro compounds," issued 1949-01-04.

- Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 172, 103-125.

- Al-Otaibi, J. S., et al. (2022).

- Sharma, V., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 114, 124-151.

Sources

- 1. mdpi.com [mdpi.com]

- 2. sciencescholar.us [sciencescholar.us]

- 3. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spcmc.ac.in [spcmc.ac.in]

2-Amino-4-morpholinobenzoic Acid: A Versatile Scaffold for Modern Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient medicinal chemistry campaigns. 2-Amino-4-morpholinobenzoic acid has emerged as one such scaffold, offering a unique combination of structural features that render it a valuable starting point for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the this compound core, detailing its synthesis, derivatization, and application in medicinal chemistry, with a primary focus on its established role in the development of anticancer agents and its potential in other therapeutic arenas.

The inherent structural attributes of this compound, namely a synthetically versatile aminobenzoic acid core appended with a morpholine moiety, provide a rich playground for chemical modification.[1] The amino and carboxylic acid functional groups serve as handles for a multitude of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR). The morpholine ring, a common pharmacophore, often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for the development of viable drug candidates.[2]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the experimental choices, thereby fostering a deeper understanding of how to effectively leverage this promising scaffold in medicinal chemistry research.

Core Synthesis of the this compound Scaffold

A robust and reproducible synthesis of the core scaffold is the essential first step in any medicinal chemistry program. While various methods can be envisaged, a practical and scalable approach involves a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction. A logical starting material is 4-fluoro-2-nitrobenzoic acid, leveraging the high reactivity of the activated fluoro- leaving group.

Protocol 1: Synthesis of this compound

This two-step protocol outlines the synthesis of the title scaffold from commercially available 4-fluoro-2-nitrobenzoic acid.

Step 1: Synthesis of 4-morpholino-2-nitrobenzoic acid

-

Rationale: This step employs a nucleophilic aromatic substitution reaction. The fluorine atom at the 4-position is activated by the electron-withdrawing nitro group at the 2-position, making it susceptible to displacement by the secondary amine of morpholine.[3] The choice of a polar aprotic solvent like DMSO facilitates the reaction by solvating the cation and leaving the nucleophile relatively free. A mild base like potassium carbonate is used to neutralize the HF generated during the reaction.

-

Materials:

-

4-Fluoro-2-nitrobenzoic acid

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 4-fluoro-2-nitrobenzoic acid (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and morpholine (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to pH 3-4 with 1 M HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 4-morpholino-2-nitrobenzoic acid as a solid.

-

Step 2: Reduction of 4-morpholino-2-nitrobenzoic acid to this compound

-

Rationale: The nitro group is a versatile functional group that can be readily reduced to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[4] Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. The reaction is typically carried out in a protic solvent like ethanol or methanol under a hydrogen atmosphere.

-

Materials:

-

4-Morpholino-2-nitrobenzoic acid

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure:

-

In a hydrogenation vessel, dissolve 4-morpholino-2-nitrobenzoic acid (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (5-10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel, evacuate the atmosphere, and then introduce hydrogen gas (typically 50 psi).

-

Stir the reaction mixture vigorously at room temperature for 6-12 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.

-

Sources

Application Notes and Protocols: A Guide to the Enzyme Inhibition Assay of 2-Amino-4-morpholinobenzoic Acid

Introduction: Unveiling the Inhibitory Potential of Novel Small Molecules

In the landscape of drug discovery and development, the identification and characterization of novel enzyme inhibitors are of paramount importance. Enzymes, as biological catalysts, play critical roles in a myriad of physiological and pathological processes, making them attractive targets for therapeutic intervention.[1] 2-Amino-4-morpholinobenzoic acid is a synthetic organic compound with a chemical structure that suggests potential interactions with various enzyme active sites. Its aminobenzoic acid scaffold is a recurring motif in a number of known enzyme inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the enzyme inhibition screening of this compound, with a detailed protocol for a likely target, dihydropteroate synthase (DHPS).

The rationale for selecting DHPS as a primary candidate for inhibition by this compound stems from the structural analogy of the latter to p-aminobenzoic acid (PABA), the natural substrate for DHPS.[2][3] DHPS is a key enzyme in the folate biosynthesis pathway of many microorganisms, a pathway absent in humans, making it an excellent target for antimicrobial agents.[3][4] Derivatives of PABA have been extensively studied as inhibitors of DHPS.[5]

While DHPS is a prime suspect, it is crucial to recognize that aminobenzoic acid derivatives have demonstrated inhibitory activity against a range of other enzymes. For instance, certain aminobenzoic acids can inhibit tyrosinase, an enzyme involved in melanin synthesis, and dihydrofolate reductase (DHFR), another crucial enzyme in the folate pathway.[6][7] Therefore, the principles and protocols outlined in this guide can be adapted to screen this compound against a broader panel of enzymes.

Scientific Underpinnings: The Logic of Enzyme Inhibition Assays

An enzyme inhibition assay is a laboratory procedure designed to assess the ability of a specific compound to reduce the rate of an enzyme-catalyzed reaction. The fundamental principle involves measuring the enzyme's activity in the presence and absence of the potential inhibitor. A decrease in enzyme activity in the presence of the compound indicates inhibition.

There are several modes of enzyme inhibition, each with a distinct mechanism:

-

Competitive Inhibition: The inhibitor molecule structurally resembles the substrate and competes for the same active site on the enzyme. This form of inhibition can be overcome by increasing the substrate concentration.[8]

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of the substrate concentration.[8][9]

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.[8]

Understanding the type of inhibition is crucial for drug development as it provides insights into the inhibitor's mechanism of action and can guide further optimization. This is typically determined through kinetic studies where the reaction rate is measured at varying substrate and inhibitor concentrations.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for screening and characterizing an enzyme inhibitor.

Figure 1. A generalized workflow for an enzyme inhibition assay.

Detailed Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol provides a detailed method for assessing the inhibitory activity of this compound against dihydropteroate synthase. The assay measures the production of pyrophosphate (PPi), a product of the DHPS-catalyzed reaction, using a colorimetric detection method.

Materials and Reagents

-

Purified recombinant Dihydropteroate Synthase (DHPS)

-

This compound

-

p-Aminobenzoic acid (PABA) - Substrate

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) - Substrate

-

Tris-HCl buffer (e.g., 100 mM, pH 8.5)

-

MgCl₂

-

Dithiothreitol (DTT)

-

Pyrophosphate detection kit (e.g., based on the conversion of PPi to a colored or fluorescent product)

-

96-well microplates (clear, flat-bottom)

-

Microplate reader

-

Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology

-

Preparation of Reagents:

-

Assay Buffer: Prepare a 100 mM Tris-HCl buffer containing 10 mM MgCl₂ and 1 mM DTT, adjusted to pH 8.5.

-

Enzyme Solution: Prepare a working solution of DHPS in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 15-20 minutes.

-

Substrate Solutions: Prepare stock solutions of PABA and DHPP in the assay buffer. The final concentrations used in the assay should be around the Michaelis constant (Km) for each substrate to ensure sensitivity to competitive inhibition.

-

Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in all wells is constant and does not exceed 1% (v/v), as higher concentrations can inhibit enzyme activity.

-

-

Assay Setup (96-well plate):

-

Test Wells: Add a fixed volume of each dilution of this compound.

-

Positive Control: Add a known DHPS inhibitor (e.g., sulfamethoxazole) at a concentration known to cause significant inhibition.

-

Negative Control (No Inhibitor): Add the same volume of assay buffer containing the same final concentration of DMSO as the test wells.

-

Blank (No Enzyme): Add assay buffer instead of the enzyme solution to correct for any background signal.

-

-

Enzyme Inhibition Reaction:

-

To each well (except the blank), add the prepared DHPS enzyme solution.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a mixture of the substrates (PABA and DHPP) to all wells.

-

Immediately start monitoring the reaction progress using a microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance (or fluorescence, depending on the detection kit) at regular intervals for a set period (e.g., 15-30 minutes).

-

Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate in presence of inhibitor / Rate in absence of inhibitor)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve (e.g., using sigmoidal dose-response curve fitting software). The IC₅₀ is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Data Presentation: A Clear Overview

The results of the inhibition assay should be summarized in a clear and concise table.

| Compound | Target Enzyme | IC₅₀ (µM) |

| This compound | Dihydropteroate Synthase | Experimental Value |

| Sulfamethoxazole (Control) | Dihydropteroate Synthase | Known Value |

Further Characterization: Delving Deeper into the Mechanism

Should this compound demonstrate significant inhibitory activity, further kinetic studies are warranted to determine the mechanism of inhibition (competitive, non-competitive, etc.). This involves performing the enzyme assay with varying concentrations of both the substrate (PABA) and the inhibitor. The data can then be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots.

Alternative and Complementary Assays

As mentioned, this compound could potentially inhibit other enzymes. Researchers can adapt the general principles of the DHPS assay to investigate other targets:

-

Dihydrofolate Reductase (DHFR) Assay: DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, using NADPH as a cofactor. The activity of DHFR can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[7][10][11][12][13] A detailed protocol for a DHFR inhibition assay would follow a similar setup to the DHPS assay, with the appropriate enzyme, substrates (dihydrofolate and NADPH), and a known inhibitor like methotrexate as a positive control.[12]

-

Tyrosinase Inhibition Assay: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then forms dopachrome, a colored product. The enzyme's activity can be monitored by measuring the increase in absorbance at approximately 475 nm.[6] Kojic acid is a commonly used positive control for this assay.

Conclusion: A Pathway to Discovery

This application note provides a robust framework for investigating the enzyme inhibitory potential of this compound. By focusing on a probable target, dihydropteroate synthase, and outlining a detailed and validated protocol, researchers are equipped to systematically evaluate this compound's bioactivity. The provided workflow and the potential for adaptation to other enzyme systems offer a comprehensive approach to the initial stages of inhibitor characterization, a critical step in the journey of drug discovery.

References

-

Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. National Institutes of Health. [Link]

-

Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Assay Genie. [Link]

-

Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. [Link]

-

Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry. [Link]

-

Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. National Institutes of Health. [Link]

-

P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. PubMed. [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

-

Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. PubMed. [Link]

-

Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology. [Link]

-

Scaffold Morphing Led to Evolution of 2,4-Diaminoquinolines and Aminopyrazolopyrimidines As Inhibitors of ATP Synthesis Pathway. ResearchGate. [Link]

-

Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

-

Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes. PubMed Central. [Link]

-

List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

-

Current Status of the Use of Multifunctional Enzymes as Anti-Cancer Drug Targets. MDPI. [Link]

-

Inhibitors of Dihydropteroate Synthase: Substituent Effects in the Side-Chain Aromatic Ring of 6-[[3-(aryloxy)propyl]amino]. PubMed. [Link]

-

Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. MDPI. [Link]

-

Potential inhibitors for bacterial dihydropteroate synthase. The results of a comprehensive screening based on structural similarity with p-amino-benzoic acid and docking simulation on the surface of enzyme. ResearchGate. [Link]

-

Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. MDPI. [Link]

-

Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. PubMed Central. [Link]

-

Enzyme inhibitors: types and the evidence they leave. YouTube. [Link]

-

What are DHPS inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. [Link]

-

Inhibition of mutagenesis by p-aminobenzoic acid as a nitrite scavenger. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 4. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. youtube.com [youtube.com]

- 9. teachmephysiology.com [teachmephysiology.com]

- 10. content.abcam.com [content.abcam.com]

- 11. academic.oup.com [academic.oup.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assaygenie.com [assaygenie.com]

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Amino-4-morpholinobenzoic Acid

Abstract

This application note details a highly specific and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-4-morpholinobenzoic acid. Developed for researchers, scientists, and professionals in drug development, this protocol provides a comprehensive guide from sample preparation to data analysis. The causality behind experimental choices, such as column chemistry, mobile phase composition, and detector settings, is thoroughly explained to ensure methodological transparency and robustness. The method is designed to be validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and research applications.

Introduction: The Analytical Challenge

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be accurately determined to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). The molecule's structure, featuring both a polar morpholine ring and an aromatic aminobenzoic acid moiety, presents a unique analytical challenge. A successful chromatographic method must be capable of retaining this polar compound while providing sharp, symmetrical peaks for accurate quantification.

Reversed-phase HPLC is the chosen methodology due to its wide applicability and reproducibility in pharmaceutical analysis. This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[1] For a polar analyte like this compound, careful selection of the column and mobile phase is critical to achieve adequate retention and resolution.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method. While specific experimental data for this compound is not widely published, we can infer its behavior based on its structural components.

| Property | Estimated Value/Characteristic | Rationale & Implication for HPLC Method Development |

| Molecular Weight | ~222.24 g/mol | Standard molecular weight for small molecule analysis. |

| Polarity | Polar | The presence of the morpholine ring, amino group, and carboxylic acid group contributes to its polarity. This necessitates a reversed-phase method with a highly aqueous mobile phase for retention.[2] |

| pKa | Two pKa values are expected: one for the carboxylic acid (~pH 3-5) and one for the amino group (~pH 2-4). | The pH of the mobile phase will significantly impact the ionization state and, therefore, the retention of the analyte. A pH below the pKa of the carboxylic acid will make it neutral, increasing retention on a C18 column. |

| UV Absorbance | Expected λmax ~254 nm and ~290 nm | The aromatic ring and amino group are strong chromophores. UV detection is a suitable and sensitive method for quantification. |

HPLC Method Parameters and Rationale

The following HPLC method was developed to provide optimal separation, peak shape, and sensitivity for this compound.

| Parameter | Condition | Justification |

| Instrument | Standard HPLC or UHPLC system with UV Detector | This method is compatible with most standard laboratory equipment. |

| Column | C18, 250 x 4.6 mm, 5 µm | A C18 column provides a non-polar stationary phase for reversed-phase chromatography. The 250 mm length ensures sufficient resolution, and the 5 µm particle size offers a good balance between efficiency and backpressure.[3] |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase additive that helps to control the pH and improve peak shape by protonating free silanol groups on the silica-based column. A low pH ensures that the carboxylic acid group of the analyte is protonated, increasing its hydrophobicity and retention. |

| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity. |

| Gradient | 10% B to 70% B over 10 minutes | A gradient elution is employed to ensure the elution of any potential impurities with different polarities and to clean the column after each injection.[4] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detector | UV at 254 nm | This wavelength is chosen based on the expected UV absorbance of the aromatic ring, providing good sensitivity. |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

| Run Time | 15 minutes | Includes the gradient and a re-equilibration step. |

Detailed Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[3]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

-

Accurately weigh a sample containing an expected amount of this compound.

-

Dissolve the sample in a known volume of the initial mobile phase composition to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

-

Vortex the solution for 1 minute to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]

HPLC Analysis Workflow

Caption: Key parameters for HPLC method validation according to ICH Q2 guidelines.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The detailed protocol, grounded in established chromatographic principles and supported by a comprehensive validation framework, ensures that researchers and drug development professionals can confidently implement this method for quality control and research purposes. The systematic approach to method development and validation guarantees the integrity and accuracy of the analytical results.

References

-

Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

-

International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

-

Agilent Technologies. (2012, September 2). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

-

THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]

-

Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

Sources

NMR and mass spectrometry of 2-Amino-4-morpholinobenzoic acid

An Application Note for the Structural Characterization of 2-Amino-4-morpholinobenzoic Acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aromatic amino acid derivative of significant interest in medicinal chemistry and drug development.[1] Its structure, incorporating a benzoic acid moiety, an aniline-like amino group, and a morpholine ring, presents a versatile scaffold for synthesizing novel therapeutic agents. The morpholine group is a particularly common pharmacophore used to enhance aqueous solubility and metabolic stability in drug candidates.[1] Given its role as a critical building block, unambiguous structural confirmation and purity assessment are paramount. This guide provides a detailed technical overview and robust protocols for the comprehensive characterization of this compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structure is the foundation for spectral interpretation. The key is to assign each unique proton and carbon position to its expected signal in the respective NMR spectra.

-

Chemical Name: 2-Amino-4-(morpholin-4-yl)benzoic acid

-

CAS Number: 404010-74-8

-

Molecular Formula: C₁₁H₁₄N₂O₃

-

Molecular Weight: 222.24 g/mol

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are required for full structural verification.

Expert Insights: Solvent Selection

The choice of a deuterated solvent is critical. The molecule possesses both an acidic carboxylic acid group and a basic amino group, making it zwitterionic and often poorly soluble in less polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent as it effectively solubilizes polar, protic compounds and allows for the observation of exchangeable protons (NH₂ and COOH).[2][3]

¹H NMR Spectroscopy

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| Hₐ (NH₂) | ~5.9 - 6.2 | Broad Singlet | 2H | - | Exchangeable protons of the amino group. The chemical shift can vary. Similar to the NH₂ in 4-aminobenzoic acid (~5.8 ppm).[2] |

| Hₑ (COOH) | ~11.5 - 12.5 | Broad Singlet | 1H | - | Exchangeable proton of the carboxylic acid. Expected to be significantly downfield.[2][4] |

| H₆ | ~7.6 - 7.7 | Doublet (d) | 1H | ~8-9 | Ortho to the electron-withdrawing COOH group and ortho to the electron-donating NH₂ group. The COOH effect typically dominates, shifting it downfield. |

| H₅ | ~6.2 - 6.3 | Doublet of Doublets (dd) | 1H | J(ortho) ≈ 8-9, J(meta) ≈ 2-3 | Ortho to the strongly electron-donating morpholine group and meta to the NH₂ group, resulting in a significant upfield shift. |

| H₃ | ~6.0 - 6.1 | Doublet (d) | 1H | ~2-3 | Meta to the COOH group but ortho to the NH₂ group and para to the morpholine group, making it the most upfield aromatic proton. |

| Hₔ (O-CH₂) | ~3.7 - 3.8 | Triplet (t) | 4H | ~4-5 | Protons adjacent to the morpholine oxygen are deshielded. Often appear as a triplet or multiplet.[5][6] |

| Hₙ (N-CH₂) | ~3.1 - 3.2 | Triplet (t) | 4H | ~4-5 | Protons adjacent to the morpholine nitrogen are less deshielded than Hₔ. Often appear as a triplet or multiplet.[5][6] |

Protocol: ¹H NMR Sample Preparation and Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.[7][8]

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3][8]

-

Dissolution: Vortex or gently sonicate the mixture until the sample is fully dissolved. A clear, particulate-free solution is essential.[3]

-

Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid any solid particles. If necessary, filter the solution through a small cotton plug in the pipette.[7]

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove fingerprints and dust. Cap the tube securely.[8]

-

Instrument Setup: Insert the sample into the spectrometer.

-

Lock and Shim: Lock onto the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 8-16 scans, 1-2 second relaxation delay).

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C₇ (COOH) | ~168 - 170 | Typical chemical shift for a carboxylic acid carbon.[2] |

| C₂ (C-NH₂) | ~152 - 154 | Aromatic carbon attached to the strongly donating amino group, shifted significantly downfield. |

| C₄ (C-Morpholine) | ~150 - 152 | Aromatic carbon attached to the nitrogen of the morpholine ring, also strongly deshielded. |

| C₆ | ~131 - 133 | Aromatic CH carbon ortho to the COOH group. |

| C₁ (C-COOH) | ~115 - 117 | Quaternary carbon attached to the COOH group, influenced by adjacent electron-donating groups. |

| C₅ | ~105 - 107 | Aromatic CH carbon ortho to the morpholine group. |

| C₃ | ~98 - 100 | Aromatic CH carbon ortho to the NH₂ group, expected to be the most upfield aromatic carbon. |

| C₁₀, C₁₁ (O-CH₂) | ~66 - 67 | Morpholine carbons adjacent to oxygen.[9] |

| C₉, C₁₂ (N-CH₂) | ~47 - 49 | Morpholine carbons adjacent to nitrogen.[9] |

Protocol: ¹³C NMR Acquisition

The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Using the locked and shimmed sample from the ¹H analysis, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary to achieve a good signal-to-noise ratio.[7]

-

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis.

Expert Insights: Ionization Technique Selection